Cas no 5552-47-6 (6-Iodoquinolin-8-amine)

6-Iodoquinolin-8-amine structure
6-Iodoquinolin-8-amine structure
商品名:6-Iodoquinolin-8-amine
CAS番号:5552-47-6
MF:C9H7N2I
メガワット:270.06928
CID:1088790
PubChem ID:12032370

6-Iodoquinolin-8-amine 化学的及び物理的性質

名前と識別子

    • 6-Iodoquinolin-8-amine
    • DTXSID90476199
    • SB69637
    • 5552-47-6
    • Quinoline, 8-amino-6-iodo-
    • 8-amino-6-iodoquinoline
    • インチ: InChI=1S/C9H7IN2/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H,11H2
    • InChIKey: ATZLKYRYARHHNC-UHFFFAOYSA-N
    • ほほえんだ: C1=CC2=CC(=CC(=C2N=C1)N)I

計算された属性

  • せいみつぶんしりょう: 269.96501
  • どういたいしつりょう: 269.96540g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 163
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 38.9Ų

じっけんとくせい

  • PSA: 38.91

6-Iodoquinolin-8-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM143909-1g
6-iodoquinolin-8-amine
5552-47-6 95%
1g
$916 2021-08-05
Alichem
A189006586-25g
6-Iodoquinolin-8-amine
5552-47-6 95%
25g
$2814.00 2023-09-01
Alichem
A189006586-5g
6-Iodoquinolin-8-amine
5552-47-6 95%
5g
$1218.06 2023-09-01
Chemenu
CM143909-1g
6-iodoquinolin-8-amine
5552-47-6 95%
1g
$*** 2023-05-30
Alichem
A189006586-10g
6-Iodoquinolin-8-amine
5552-47-6 95%
10g
$1624.08 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1100669-1g
6-iodoquinolin-8-amine
5552-47-6 98%
1g
¥4738.00 2024-05-09

6-Iodoquinolin-8-amine 関連文献

6-Iodoquinolin-8-amineに関する追加情報

6-Iodoquinolin-8-amine (CAS No. 5552-47-6): A Versatile Building Block in Medicinal Chemistry and Material Science

6-Iodoquinolin-8-amine (CAS No. 5552-47-6) is a highly valuable heterocyclic compound that has gained significant attention in recent years due to its unique structural features and diverse applications. As a quinoline derivative with an iodine substituent at the 6-position and an amino group at the 8-position, this compound serves as a crucial intermediate in pharmaceutical synthesis and has shown promising potential in material science applications.

The molecular structure of 6-iodoquinolin-8-amine makes it particularly interesting for researchers working on drug discovery projects. The iodo group at position 6 provides an excellent handle for various cross-coupling reactions, which are fundamental in modern medicinal chemistry. This feature has made the compound a popular choice for constructing more complex molecules through palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings.

Recent studies have highlighted the importance of quinoline-based compounds in developing new antimicrobial agents, especially in light of growing concerns about antibiotic resistance. The structural motif present in 6-iodoquinolin-8-amine has been investigated for its potential in creating novel anti-infective drugs that could address this global health challenge. Researchers are particularly interested in how modifications to this core structure might yield compounds with improved efficacy against resistant bacterial strains.

In the field of organic electronics, 6-iodoquinolin-8-amine has emerged as a promising precursor for the synthesis of functional materials. Its ability to participate in various coupling reactions allows for the construction of extended π-conjugated systems, which are essential for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. The compound's thermal stability and electronic properties make it particularly suitable for these advanced material applications.

The synthesis of 6-iodoquinolin-8-amine typically involves the iodination of quinolin-8-amine derivatives using appropriate iodinating agents. Recent advances in synthetic methodology have focused on improving the yield and purity of this compound while minimizing environmental impact. Green chemistry approaches, including the use of catalytic systems and recyclable reagents, are being explored to make the production process more sustainable.

Analytical characterization of 6-iodoquinolin-8-amine is crucial for ensuring its quality in research and industrial applications. Modern techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are routinely employed to verify the compound's identity and purity. These analytical methods are particularly important when the compound is used as a pharmaceutical intermediate, where strict quality control is essential.

The market demand for 6-iodoquinolin-8-amine has been steadily increasing, driven by its growing applications in both pharmaceutical research and material science. Suppliers and manufacturers are responding to this demand by scaling up production while maintaining high purity standards. The compound is now readily available from several specialty chemical suppliers, typically in quantities ranging from milligrams to kilograms, catering to both research laboratories and industrial-scale operations.

Storage and handling of 6-iodoquinolin-8-amine require standard laboratory precautions. The compound should be kept in a cool, dry place, protected from light, and stored in appropriate containers to maintain its stability over time. While not classified as highly hazardous, proper personal protective equipment should be used when handling the material, following general laboratory safety protocols.

Future research directions for 6-iodoquinolin-8-amine are likely to focus on expanding its applications in targeted drug delivery systems and advanced functional materials. The compound's versatility makes it an attractive candidate for these cutting-edge applications, particularly in the development of theranostic agents that combine therapeutic and diagnostic capabilities. Additionally, researchers are exploring its potential in metal-organic frameworks (MOFs) and other porous materials with specialized functions.

For scientists and researchers working with 6-iodoquinolin-8-amine, staying updated with the latest literature is essential. Recent publications have demonstrated novel synthetic routes and applications that could significantly impact how this compound is utilized in various fields. The continuous evolution of cross-coupling chemistry and heterocyclic compound synthesis ensures that 6-iodoquinolin-8-amine will remain a valuable tool in chemical research for years to come.

In conclusion, 6-iodoquinolin-8-amine (CAS No. 5552-47-6) represents an important building block in modern chemistry with wide-ranging applications. Its unique combination of structural features, reactivity, and stability makes it indispensable for researchers working at the intersection of medicinal chemistry, material science, and organic synthesis. As scientific understanding of this compound continues to grow, so too will its potential to contribute to advancements in these critical fields.

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